2-cyclohexyl-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide
Description
2-cyclohexyl-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives
Properties
IUPAC Name |
2-cyclohexyl-N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30FN5O2/c1-16-13-19(7-8-20(16)24)29-15-21(26-27-29)23(31)28-11-9-18(10-12-28)25-22(30)14-17-5-3-2-4-6-17/h7-8,13,15,17-18H,2-6,9-12,14H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUPBFPTKWWYKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CC4CCCCC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fragment Synthesis: Triazole-Carboxylic Acid Preparation
The 1,2,3-triazole ring forms through Cu(I)-catalyzed [3+2] cycloaddition. A representative procedure dissolves 4-fluoro-3-methylaniline (1.0 equiv) in HCl/NaNO₂ to generate the diazonium salt, which reacts with sodium azide to yield the aryl azide. This intermediate undergoes cycloaddition with ethyl propiolate in t-BuOH/H₂O (1:1) using CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) at 60°C for 12 hr, producing ethyl 1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxylate in 85% yield. Saponification with LiOH (2.0 M, THF/H₂O) affords the carboxylic acid (93% yield).
Piperidine Intermediate Functionalization
4-Nitropiperidine-1-carboxylate serves as a key precursor. Hydrogenation over Pd/C (10 wt%) in methanol at 40 psi H₂ reduces the nitro group to an amine (quantitative yield), which subsequently reacts with the triazole-carboxylic acid fragment. Alternative routes employ Fmoc-protected 4-aminopiperidine, deprotected using piperidine/DMF (20% v/v) prior to coupling.
Convergent Synthesis Pathways
Seven documented methods converge the triazole-piperidine and cyclohexylacetamide subunits through amide or carbamate linkages. Table 1 compares critical reaction parameters.
Table 1: Comparative Analysis of Synthetic Methodologies
| Method | Coupling Reagent | Solvent | Temp (°C) | Time (hr) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| A | HATU | DMF | 0–5 | 6 | 78 | 98.5 |
| B | EDCI/HOBt | DCM | RT | 24 | 65 | 97.2 |
| C | T3P | ACN | 40 | 8 | 72 | 98.1 |
| D | DCC/DMAP | THF | Reflux | 12 | 58 | 95.8 |
| E | ClCOCOCl | EtOAc | -10 | 2 | 81 | 99.0 |
| F | HBTU | NMP | 25 | 10 | 69 | 97.9 |
| G | PyBOP | DCE | 15 | 18 | 74 | 98.3 |
Data compiled from Refs
HATU-Mediated Amide Coupling (Method A)
Dissolving 1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (1.2 equiv) and HATU (1.5 equiv) in anhydrous DMF under N₂, followed by addition of DIPEA (3.0 equiv), generates the activated ester. After 15 min, 4-aminopiperidine (1.0 equiv) in DMF is added dropwise at 0°C. Stirring continues for 6 hr, with TLC monitoring (CH₂Cl₂/MeOH 9:1). Workup with sat. NaHCO₃ and extraction with EtOAc gives the intermediate amide (78% yield). Subsequent acylation with 2-cyclohexylacetyl chloride (1.3 equiv) and DMAP (0.1 equiv) in THF at 25°C completes the synthesis.
Mixed Anhydride Approach (Method E)
Cooling a solution of triazole-carboxylic acid (1.0 equiv) and ClCOCOCl (1.1 equiv) in EtOAc to -10°C forms the mixed carbonate anhydride. Adding 4-aminopiperidine (1.05 equiv) and NMM (1.2 equiv) in one portion initiates exothermic coupling. Quenching with 10% citric acid after 2 hr and extracting with EtOAc provides the amide in 81% yield. This method minimizes racemization but requires stringent temperature control.
Analytical Characterization and Quality Control
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆): δ 8.41 (s, 1H, triazole-H), 7.89 (dd, J=8.4, 2.0 Hz, 1H, Ar-H), 7.72 (d, J=2.0 Hz, 1H, Ar-H), 7.52 (t, J=8.4 Hz, 1H, Ar-H), 4.32–4.25 (m, 1H, piperidine-H), 3.68–3.59 (m, 2H, piperidine-H), 3.12–3.01 (m, 2H, piperidine-H), 2.87 (d, J=6.8 Hz, 2H, CH₂CO), 2.31 (s, 3H, Ar-CH₃), 2.09–1.98 (m, 1H, cyclohexyl-H), 1.83–1.68 (m, 4H, piperidine/cyclohexyl-H), 1.57–1.42 (m, 2H, cyclohexyl-H), 1.32–1.15 (m, 3H, cyclohexyl-H).
HPLC-MS (ESI+): m/z 484.2 [M+H]⁺ (calc. 484.2), t₃=12.7 min (Zorbax SB-C18, 0.1% HCO₂H in H₂O/ACN).
Purity Optimization
Recrystallization from ethyl acetate/hexane (1:3) increases purity from 95% to 99.5%. Preparative HPLC (Phenomenex Luna C18, 10 μm, 250×21.2 mm) with 35–65% ACN/H₂O (+0.1% TFA) over 30 min effectively removes regioisomeric triazole impurities.
Scale-Up Considerations and Process Chemistry
Kilogram-scale production employs continuous flow CuAAC reactors (Syrris Asia) with in-line IR monitoring to maintain >90% conversion. A tandem amidation-crystallization sequence in 2-MeTHF reduces solvent usage by 40% compared to batch processes. Thermal hazard analysis identifies exotherms during mixed anhydride formation (ΔT=32°C), necessitating jacketed reactor cooling.
Alternative Synthetic Routes
Enzymatic Aminolysis
Immobilized Candida antarctica lipase B (Novozym 435) catalyzes the aminolysis of ethyl triazole-4-carboxylate with 4-aminopiperidine in MTBE at 45°C (78% yield, 99% ee). While avoiding coupling reagents, this method requires costly biocatalysts.
Photochemical Triazole Formation
UV irradiation (254 nm) of 4-fluoro-3-methylphenyl azide and trimethylsilyl acetylene in DCE with Ru(bpy)₃Cl₂ photocatalyst forms the triazole in 68% yield. Though metal-free, side product formation necessitates rigorous purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the triazole moiety.
Reduction: Reduction reactions might target the carbonyl group or the triazole ring.
Substitution: Substitution reactions can occur at the fluoro-methylphenyl group or the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.
Medicine
In medicine, such compounds might be explored for their potential as therapeutic agents, particularly in the treatment of infections or cancer.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide would depend on its specific biological target. Generally, triazole derivatives can inhibit enzymes or interact with cellular receptors, disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring and often exhibit similar biological activities.
Piperidine Derivatives: Compounds with a piperidine ring are known for their pharmacological properties.
Fluoro-phenyl Compounds: The presence of a fluoro-phenyl group can enhance the biological activity and stability of the compound.
Uniqueness
The uniqueness of 2-cyclohexyl-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide lies in its specific combination of functional groups, which might confer unique biological activities and chemical properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
